ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 7-chloro-substituted benzothiadiazine dioxide core linked via a thioacetyl bridge to a piperazine moiety capped with an ethyl carboxylate group. Its synthesis likely involves coupling a benzothiadiazine thiol with a bromoacetyl-piperazine intermediate under basic conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
ethyl 4-[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O5S2/c1-2-26-16(23)21-7-5-20(6-8-21)14(22)10-27-15-18-12-4-3-11(17)9-13(12)28(24,25)19-15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINXIMZGCWRZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS: 899733-88-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Molecular Formula : C₁₆H₁₉ClN₄O₅S₂
- Molecular Weight : 446.9 g/mol
- Functional Groups : Thiadiazine derivative, piperazine ring, and an acetyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. The following table summarizes findings from various research articles regarding the cytotoxic effects of similar compounds against cancer cell lines:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Induces G2/M arrest; increases Bax/Bcl-2 ratio |
| 4i | HepG2 | 2.32 | KSP inhibitor; induces apoptosis |
| Ethyl derivative | MCF-7 | 5.36 | Cell cycle arrest at S phase |
Case Studies
- Cytotoxicity Against MCF-7 and HepG2 Cells :
- Mechanistic Insights :
Pharmacological Potentials
The biological activity of this compound extends beyond anticancer effects:
Other Biological Activities
- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against various human pathogenic bacteria .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that optimize the presence of key functional groups for enhanced biological activity. Modifications to the piperazine and thiadiazine components have been shown to significantly affect potency against cancer cell lines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate has demonstrated significant antimicrobial activity against various pathogens. In vitro studies show efficacy against Candida species comparable to conventional antifungal medications like ketoconazole .
- Anticancer Potential : The compound has shown promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (human breast cancer). Compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds promise for further development in pharmaceutical applications:
- As an Antimicrobial Agent : Its ability to combat resistant strains of bacteria and fungi makes it a candidate for new antimicrobial therapies.
- In Cancer Therapy : The anticancer properties suggest potential development as an adjunct treatment in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s unique benzothiadiazine dioxide core distinguishes it from analogs with simpler heterocycles (e.g., thiadiazoles or thiazoles). Key structural comparisons include:
Key Observations :
- The ethyl carboxylate group may improve solubility relative to nitro- or fluorobenzyl-substituted derivatives .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The 7-chloro and sulfonyl groups in the target compound may enhance electrophilic reactivity, favoring covalent binding or hydrogen-bond interactions compared to non-sulfonylated analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions. A plausible route includes:
Core Thiadiazine Formation : Reacting 7-chloro-benzo[e][1,2,4]thiadiazine with oxidizing agents (e.g., m-CPBA) to introduce the 1,1-dioxide moiety .
Thioacetyl Linkage : Introducing the thioacetyl group via nucleophilic substitution using chloroacetyl chloride or similar reagents under inert conditions (e.g., dioxane with triethylamine as a base) .
Piperazine Coupling : Conjugating the thioacetyl intermediate with ethyl piperazine-1-carboxylate using coupling agents like EDC/HOAt .
- Validation : Confirm intermediates via -NMR (e.g., coupling constants for piperazine protons) and LC-MS .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Sensitivity : Monitor pH-dependent degradation (e.g., in DMSO/PBS at 25–37°C) using HPLC .
- Light Sensitivity : Accelerated photostability testing per ICH Q1B guidelines.
- Incompatibilities : Avoid oxidizers (e.g., peroxides) due to potential sulfone group reactivity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : - and -NMR to resolve aromatic protons (7-chloro-benzo-thiadiazine) and piperazine carbamates (δ ~4.1 ppm for ethyl ester) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with <5 ppm error.
- FT-IR : Validate sulfone (S=O stretch at ~1150–1300 cm) and ester (C=O at ~1700 cm) groups .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioacetyl-piperazine coupling step?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. dioxane to improve nucleophilicity .
- Catalysis : Screen Cu(I) catalysts (e.g., CuI) for thiol-alkyne "click" reactions, which may enhance regioselectivity .
- Temperature Control : Reflux (80–100°C) vs. microwave-assisted synthesis to reduce reaction time .
- Workflow : Use DOE (Design of Experiments) to identify critical parameters (molar ratios, reaction time) .
Q. How can contradictory data on the compound’s biological activity (e.g., antibacterial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., Gram-negative vs. Gram-positive bacteria) and controls .
- Dose-Response Curves : Calculate IC/MIC values across multiple replicates to assess reproducibility .
- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify non-specific binding .
- Mechanistic Studies : Conduct ROS assays or membrane permeability tests to differentiate antibacterial vs. cytotoxic modes .
Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Modeling :
ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~2–3), solubility (LogS), and CYP450 inhibition .
Molecular Docking : Target sulfone and piperazine moieties against bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
- Validation : Compare in silico results with experimental Caco-2 permeability or microsomal stability assays .
Q. How can researchers address discrepancies in reported synthetic yields for analogous benzo-thiadiazine derivatives?
- Methodological Answer :
- Root-Cause Analysis :
Intermediate Purity : Use orthogonal techniques (HPLC, TLC) to verify intermediates before coupling .
Side Reactions : Identify byproducts (e.g., over-oxidized sulfones) via LC-MS/MS .
Scale-Up Effects : Assess mixing efficiency and exothermicity in batch vs. flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
